H-D-Thr(bzl)-NH2 hcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

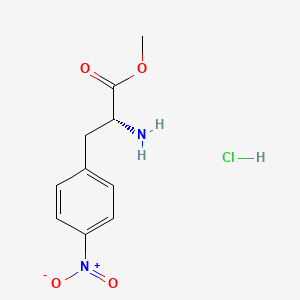

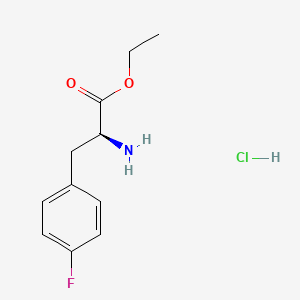

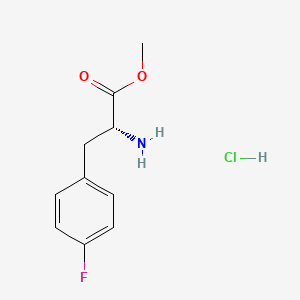

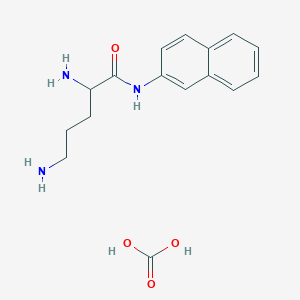

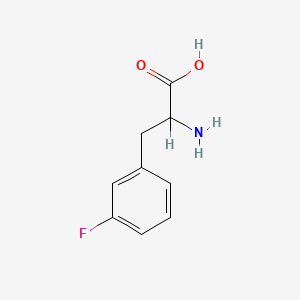

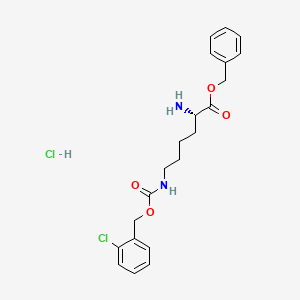

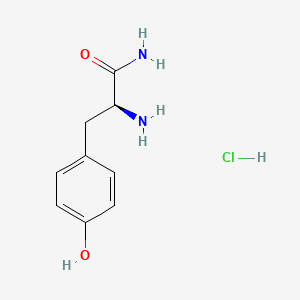

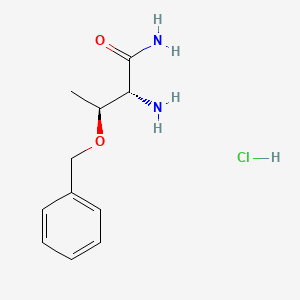

H-D-Thr(Bzl)-NH₂ · HCl is a chemical compound with the CAS number 201275-09-4 . It is used for research purposes and is not intended for human use .

Molecular Structure Analysis

The molecular formula of H-D-Thr(Bzl)-NH₂ · HCl is C11H16N2O2 · HCl . The exact molecular structure is not provided in the available resources.Chemical Reactions Analysis

The specific chemical reactions involving H-D-Thr(Bzl)-NH₂ · HCl are not detailed in the available resources. It is often used in peptide synthesis .Physical and Chemical Properties Analysis

The molecular weight of H-D-Thr(Bzl)-NH₂ · HCl is 244.72 . It is soluble in DMSO .Scientific Research Applications

Proton Transfer and Molecular Interactions : Studies on molecular interactions, such as the proton transfer from hydrogen chloride to ammonia, illustrate the fundamental chemical processes that compounds like H-D-Thr(bzl)-NH2 HCl might undergo or facilitate. This research highlights the complex dynamics and energetics of acid-base reactions at the molecular level, which could be relevant for understanding the behavior of this compound in various conditions (Eustis et al., 2008).

Hydrogen Bonding and Molecular Dynamics : Investigations into hydrogen bonding and molecular dynamics, particularly in systems involving NH3, HCl, and water, provide insights into the interactions that could influence the stability, reactivity, and applications of this compound. Understanding these interactions is crucial for applications in catalysis, materials science, and solvent systems (Kulczycka et al., 2008).

Electrodialysis and Wastewater Treatment : Research on the treatment of ammonium chloride wastewater through bipolar membrane electrodialysis, generating hydrochloric acid and ammonia, showcases a practical application of chemical processes involving HCl and ammonia derivatives. This suggests potential environmental or industrial applications for this compound in processes requiring the generation or utilization of similar compounds (Li et al., 2016).

Safety and Hazards

The safety and hazards of H-D-Thr(Bzl)-NH₂ · HCl are not explicitly mentioned in the available resources. As a general rule, it should be handled with care, following standard laboratory safety protocols .

Relevant Papers Unfortunately, the available resources do not provide specific references to papers related to H-D-Thr(Bzl)-NH₂ · HCl .

Properties

IUPAC Name |

(2R,3S)-2-amino-3-phenylmethoxybutanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.ClH/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9;/h2-6,8,10H,7,12H2,1H3,(H2,13,14);1H/t8-,10+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVWGOJCUBYNGK-KXNXZCPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)N)N)OCC1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)N)N)OCC1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.